Bromotetrachlorobenzene
Description
Significance of Halogenated Benzene (B151609) Congeners in Environmental Chemistry and Natural Systems
Halogenated aromatic hydrocarbons are a broad class of chemical compounds characterized by a benzene ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). solubilityofthings.com Congeners are molecules that share the same basic carbon structure but differ in the number and position of these halogen substituents. rsc.org This group of chemicals holds significant importance in environmental chemistry due to its widespread presence, persistence, and diverse origins. chemsynthesis.com
Many halogenated benzenes are synthetically produced and used as intermediates in the manufacturing of products like pesticides, dyes, pharmaceuticals, and flame retardants. epa.gov Their chemical stability, a desirable trait for many industrial applications, also contributes to their persistence in the environment. chemsynthesis.com As a result, compounds such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) have become well-known persistent organic pollutants (POPs). nist.gov These substances are resistant to environmental degradation, can accumulate in the food chain, and are found in ecosystems across the globe. chemsynthesis.comutsunomiya-u.ac.jp
In addition to synthetic sources, a growing body of research has identified a significant number of halogenated organic compounds that are naturally produced, particularly in marine environments. nist.govchemicalbook.com These halogenated natural products (HNPs) are generated by organisms like algae and bacteria. chemicalbook.comchemsrc.com The discovery of naturally occurring organobromine compounds has complicated the understanding of halogenated chemicals in the environment, as compounds once assumed to be solely from industrial pollution may also have natural sources. nist.govchemicalbook.com Consequently, the study of halogenated benzene congeners is crucial for monitoring pollution, understanding biogeochemical cycles, and distinguishing between anthropogenic and natural chemical signatures in the environment. nist.govnih.gov
Overview of Bromotetrachlorobenzene's Positioning within Halogenated Compound Research
This compound is a mixed halogenated aromatic compound, meaning its molecular structure includes both bromine and chlorine atoms attached to a benzene ring. Its chemical formula is C₆HBrCl₄. cymitquimica.com The presence of multiple halogen atoms lends it high stability and lipophilicity (a tendency to dissolve in fats and oils), which means it has low solubility in water but is more soluble in organic solvents. cymitquimica.com
Research has identified this compound in various contexts, positioning it at the intersection of studies on industrial byproducts, environmental contaminants, and chemical synthesis. It has been detected as a mixed halogenated benzene in samples from diverse sources, including the emissions of incinerators and in food products derived from marine ecosystems. chemicalbook.comchemsrc.comacs.org This suggests it can be formed and released into the environment through high-temperature industrial processes and can enter the food chain. chemicalbook.comacs.org
Furthermore, this compound serves as a chemical intermediate, a substance used to create other, often more complex, chemicals. europa.euhabitablefuture.orgnist.govgreenpeace.to For instance, it is used in the synthesis of specific hexachlorobiphenyl congeners, which are themselves subjects of toxicological and environmental research. cymitquimica.comcymitquimica.com Its role as a potential flame retardant is also considered, as many aromatic brominated compounds are used to reduce the flammability of consumer and industrial products like plastics and textiles. wikipedia.orgeuropa.eubsef.com
Research Gaps and Objectives in the Scholarly Study of this compound
Despite its identification in environmental samples and its use in synthesis, significant research gaps exist in the scholarly understanding of this compound. A primary challenge is the lack of commercially available analytical standards for many mixed halogenated compounds. utsunomiya-u.ac.jpchemicalbook.comchemsrc.com This absence hinders the ability of researchers to perform exact quantification and conclusive identification of the compound in environmental matrices.
Key objectives for future research on this compound therefore include:
The synthesis of pure analytical standards for its various isomers to enable accurate environmental monitoring.
Comprehensive experimental determination of its fundamental physicochemical properties, such as melting point, boiling point, and water solubility.
Detailed investigation into its environmental persistence, degradation pathways (both biotic and abiotic), and potential for bioaccumulation. acs.orgresearchgate.net
Elucidation of its formation pathways during industrial processes like incineration. acs.org
Physicochemical and Spectroscopic Profile
Detailed experimental data for this compound is limited. The following sections provide available data and describe the expected characteristics based on its molecular structure.
Physicochemical Properties of 1-Bromo-2,3,4,5-tetrachlorobenzene
The following table summarizes the known physicochemical properties for the isomer 1-Bromo-2,3,4,5-tetrachlorobenzene. Many key experimental values are not widely reported in the literature, highlighting a significant data gap.
Expected Spectroscopic Characteristics
While specific spectral data is not widely published, the chemical structure of this compound allows for the prediction of its key spectroscopic features.
Mass Spectrometry (MS): The mass spectrum is expected to show a distinctive molecular ion cluster. utsunomiya-u.ac.jp This is due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl occur in an approximate 3:1 ratio). The combination of one bromine and four chlorine atoms would produce a complex and characteristic pattern of peaks, which is a key feature for identifying polyhalogenated compounds. utsunomiya-u.ac.jp
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions related to the benzene ring and the carbon-halogen bonds. nist.govdocbrown.info Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring would be found in the 1400-1600 cm⁻¹ region. Strong absorptions corresponding to C-Cl and C-Br stretching vibrations would be expected in the fingerprint region, typically below 1100 cm⁻¹. nist.govdocbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be relatively simple, showing a single signal for the lone proton on the benzene ring. chemicalbook.com Its chemical shift would be in the aromatic region (typically 7-8 ppm) and would be influenced by the surrounding halogen atoms. In ¹³C NMR, six distinct signals would be expected, one for each carbon atom in the ring, with chemical shifts determined by the attached halogen.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,2,4,5-tetrachlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNKUJEPUMQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238023 | |
| Record name | Bromotetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-39-2, 90077-78-4 | |
| Record name | 3-Bromo-1,2,4,5-tetrachlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromotetrachlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090077784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Bromotetrachlorobenzene
Established Synthetic Pathways for Bromotetrachlorobenzene and Related Halogenated Benzenes
The synthesis of this compound, a polyhalogenated aromatic compound, is primarily achieved through methods common in arene chemistry. The specific pathways are dictated by the high degree of halogenation on the benzene (B151609) ring, which significantly influences its reactivity.
The most direct and established method for introducing a bromine atom onto a tetrachlorinated benzene ring is through electrophilic aromatic substitution (EAS). nih.gov Benzene and its derivatives typically react with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). chemguide.co.uklibretexts.org The reaction proceeds via a well-understood, multi-step mechanism.
First, the Lewis acid catalyst polarizes the bromine molecule (Br₂), making it a more potent electrophile. masterorganicchemistry.comdocbrown.info The π-electron system of the tetrachlorobenzene ring then attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step of the reaction. Finally, a weak base, such as the FeBr₄⁻ complex formed from the catalyst, removes a proton from the carbon atom bearing the new bromine atom. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the this compound product. libretexts.orgmasterorganicchemistry.com
The presence of four chlorine atoms on the ring has a significant impact on this reaction. Chlorine atoms are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack, making the reaction slower than the bromination of benzene itself. quora.comlibretexts.org
Table 1: Key Steps in Electrophilic Bromination of Tetrachlorobenzene
| Step | Description | Reactants | Intermediate/Products |
| 1. Electrophile Generation | The Lewis acid catalyst polarizes the bromine molecule to create a stronger electrophile. | Br₂ + FeBr₃ | Br⁺-Br⁻---FeBr₃ |
| 2. Nucleophilic Attack | The π-electrons of the tetrachlorobenzene ring attack the electrophilic bromine. | C₆H₂Cl₄ + Br⁺ | [C₆H₂BrCl₄]⁺ (Arenium Ion) |
| 3. Deprotonation | A base removes a proton from the arenium ion to restore aromaticity. | [C₆H₂BrCl₄]⁺ + FeBr₄⁻ | C₆HBrCl₄ + HBr + FeBr₃ |
The specific isomer of this compound obtained depends entirely on the substitution pattern of the starting tetrachlorobenzene isomer. The incoming bromine atom will substitute one of the available hydrogen atoms, with the position guided by the existing chlorine atoms.
For example:
1,2,3,4-Tetrachlorobenzene : Has two available positions for substitution (at carbons 5 and 6). These positions are ortho to a chlorine atom and meta to others. Electrophilic attack will occur at these positions, leading to the formation of 1-bromo-2,3,4,5-tetrachlorobenzene.
1,2,4,5-Tetrachlorobenzene (B31791) : Has two equivalent available positions (at carbons 3 and 6). Both positions are ortho to two chlorine atoms and meta to another. Substitution at either of these positions yields the same product: 1-bromo-2,3,5,6-tetrachlorobenzene.
Control over the final product isomer is therefore achieved by selecting the appropriate starting isomer of tetrachlorobenzene.
Table 2: Regioselectivity in Bromination of Tetrachlorobenzene Isomers
| Starting Isomer | Available Positions for Substitution | Predicted Product |
| 1,2,3,4-Tetrachlorobenzene | C-5, C-6 | 1-Bromo-2,3,4,5-tetrachlorobenzene |
| 1,2,3,5-Tetrachlorobenzene | C-4, C-6 | 1-Bromo-2,3,4,6-tetrachlorobenzene and 2-Bromo-1,3,4,5-tetrachlorobenzene |
| 1,2,4,5-Tetrachlorobenzene | C-3, C-6 | 1-Bromo-2,3,5,6-tetrachlorobenzene |
Beyond direct electrophilic bromination, other synthetic strategies can be employed, often involving the transformation of a different functional group on the tetrachlorinated ring. A significant alternative is the Sandmeyer reaction . wikipedia.orglscollege.ac.inchemistnotes.com This reaction provides a versatile method for introducing a bromine atom by converting an amino group into a diazonium salt, which is then displaced by a bromide ion. byjus.com
The synthesis would begin with a tetrachloroaniline (aminotetrachlorobenzene) precursor. The key steps are:
Diazotization : The tetrachloroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).
Displacement : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The diazonium group is an excellent leaving group (releasing N₂ gas), and it is replaced by the bromide ion from the copper salt in a radical-nucleophilic aromatic substitution mechanism. chemistnotes.combyjus.com
This route is particularly useful as it allows for the synthesis of specific isomers that might be difficult to access or purify via direct halogenation, provided the corresponding tetrachloroaniline precursor is available.
Reaction Mechanisms and Reactivity Studies of this compound
The reactivity of this compound is characterized by a highly electron-deficient aromatic ring, making it susceptible to certain types of reactions while being inert to others.
Due to the presence of five electron-withdrawing halogen substituents, the this compound ring is highly deactivated towards further electrophilic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) . wikipedia.orglibretexts.org This reaction pathway allows for the displacement of one of the halide atoms (either bromine or chlorine) by a strong nucleophile.
The SₙAr reaction proceeds via an addition-elimination mechanism: masterorganicchemistry.comyoutube.com
Nucleophilic Addition : A strong nucleophile (e.g., methoxide, CH₃O⁻; or amide, NH₂⁻) attacks the carbon atom bearing a halogen atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing effects of the other halogen atoms. libretexts.org
Elimination of Leaving Group : The aromaticity of the ring is restored by the expulsion of a halide ion (the leaving group).
The relative leaving group ability is typically I > Br > Cl > F. Therefore, in this compound, the C-Br bond is the most likely site for nucleophilic attack, leading to the substitution of the bromine atom. The presence of multiple halogens activates the ring for this type of reaction, a phenomenon opposite to their effect in electrophilic substitution. youtube.com
Polyhalogenated aromatic compounds, including this compound, can undergo transformation when exposed to ultraviolet (UV) light. rsc.org A primary photochemical pathway is reductive dehalogenation . This process involves the homolytic cleavage of a carbon-halogen bond upon absorption of UV radiation.
The C-Br bond is significantly weaker than the C-Cl bond, making it the most likely bond to break during photolysis. The mechanism involves:
Homolytic Cleavage : Irradiation with UV light provides the energy to break the C-Br bond, generating a tetrachlorophenyl radical and a bromine radical. C₆BrCl₄ + hν → •C₆Cl₄ + •Br
Hydrogen Abstraction : The highly reactive tetrachlorophenyl radical can then abstract a hydrogen atom from a solvent molecule (e.g., an alcohol or hydrocarbon) to form tetrachlorobenzene.
This process can continue, leading to stepwise removal of chlorine atoms with further irradiation, resulting in a mixture of less-halogenated chlorobenzenes. rsc.org Such photochemical degradation pathways are of significant interest in environmental chemistry for understanding the fate of polyhalogenated pollutants. nih.govnih.gov
Oxidative and Reductive Chemical Reactivity
The chemical reactivity of this compound is characterized by its resistance to facile oxidation and its susceptibility to reductive dehalogenation. The presence of four chlorine atoms and one bromine atom on the benzene ring significantly influences its electronic properties and, consequently, its reaction pathways. This section explores the oxidative and reductive transformations of this compound.
Reductive Transformations
Reductive processes, particularly those involving the cleavage of the carbon-bromine bond, are a prominent feature of this compound's chemical reactivity. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it the more likely site for initial reductive attack.
Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. While specific studies on this compound are not extensively documented, the principles of catalytic hydrogenation of similar compounds, such as ortho-nitrochlorobenzene, demonstrate the utility of this approach. For instance, platinum-on-carbon catalysts are effective in the hydrogenation of chlorinated nitroaromatic compounds. nih.gov Under elevated pressures and temperatures, catalytic hydrogenation can reduce the aromatic ring entirely. For benzene, conditions of approximately 100 atmospheres and 150°C with a nickel catalyst can lead to the formation of cyclohexane. youtube.com It is expected that under similar forceful conditions, this compound would undergo both dehalogenation and reduction of the aromatic ring.
The selective removal of the bromine atom is a key reductive transformation. While direct experimental data for this compound is limited, studies on analogous compounds, such as 1-methyl-2,4,5-tribromoimidazole, show that reductive debromination can be achieved using reagents like tetramethylammonium (B1211777) fluoride (B91410) in aprotic solvents. scielo.br This suggests that similar methodologies could be applied to achieve the selective removal of the bromine atom from this compound, yielding tetrachlorobenzene.
The table below summarizes potential reductive transformations of this compound based on the reactivity of analogous compounds.
Table 1: Potential Reductive Transformations of this compound
| Transformation | Reagents and Conditions | Expected Product(s) |
| Reductive Debromination | Tetramethylammonium fluoride in aprotic solvent | Tetrachlorobenzene |
| Catalytic Hydrogenation | H₂, Pt/C or Ni catalyst, elevated temperature and pressure | Tetrachlorocyclohexane, Cyclohexane |
Oxidative Transformations
This compound is generally resistant to oxidation due to the deactivating effect of the five halogen substituents on the aromatic ring. However, under strong oxidative conditions, degradation of the aromatic ring can occur.
Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of oxidizing alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.comlibretexts.org While this compound lacks alkyl side chains, the aromatic ring itself can be cleaved under harsh conditions with hot, acidic potassium permanganate, which is a known method for the oxidative cleavage of alkenes. youtube.com This suggests that under sufficiently aggressive conditions, the benzene ring of this compound could be degraded.
Ozonolysis is another powerful oxidative method that cleaves carbon-carbon double bonds. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com While typically applied to alkenes and alkynes, ozone can also react with aromatic compounds, leading to ring opening and the formation of various oxygenated products. The reaction of benzene with ozone can lead to the formation of glyoxal (B1671930) and other products. It is plausible that ozonolysis of this compound would result in the cleavage of the aromatic ring, leading to the formation of halogenated carboxylic acids and other smaller fragments.
The table below outlines potential oxidative transformations of this compound.
Table 2: Potential Oxidative Transformations of this compound
| Transformation | Reagents and Conditions | Expected Product(s) |
| Oxidation with Potassium Permanganate | Hot, acidic KMnO₄ | Halogenated carboxylic acids, CO₂ |
| Ozonolysis | O₃, followed by oxidative or reductive work-up | Halogenated carboxylic acids, aldehydes, or ketones |
Advanced Spectroscopic and Structural Elucidation Techniques for Bromotetrachlorobenzene
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. ebsco.comwikipedia.org By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For bromotetrachlorobenzene, both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern on the benzene (B151609) ring.
In a typical ¹H NMR spectrum of a this compound isomer, the single proton on the aromatic ring would exhibit a chemical shift in the aromatic region, generally between 7.0 and 8.0 ppm. The exact chemical shift is influenced by the shielding and deshielding effects of the adjacent halogen atoms. The multiplicity of this signal (e.g., a singlet, doublet, etc.) would depend on the presence of neighboring protons, though for a monosubstituted proton on a pentasubstituted ring, it would appear as a singlet.
¹³C NMR spectroscopy provides even more detailed structural information by detecting the carbon atoms in the molecule. oregonstate.edu The spectrum of this compound would display six distinct signals for the aromatic carbons, with their chemical shifts indicating the nature of the attached substituent. Carbons bonded to halogens experience significant shifts; for instance, the carbon atom bonded to the bromine atom would have a characteristic chemical shift, as would the four carbons bonded to chlorine atoms. The carbon atom bonded to the single hydrogen would also have a predictable chemical shift in the aromatic region. By analyzing the chemical shifts and comparing them to predicted values based on substituent effects, the specific isomeric structure of this compound can be unambiguously assigned.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative this compound Isomer
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.5 - 7.8 | Singlet |
| ¹³C (C-Br) | 115 - 125 | Singlet |
| ¹³C (C-Cl) | 128 - 135 | Singlet |
| ¹³C (C-H) | 130 - 140 | Singlet |
Note: The table presents a generalized range of predicted chemical shifts. Actual values may vary depending on the specific isomer and solvent used.
Mass Spectrometry (MS) Applications in Characterization and Isomer Differentiation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is highly effective for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org
For this compound (C₆HCl₄Br), the molecular ion peak in the mass spectrum would be a key identifier. A distinctive feature of halogenated compounds in MS is their characteristic isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. wpmucdn.com This results in a complex and highly characteristic cluster of peaks for the molecular ion of this compound, which allows for its unambiguous identification.
Fragmentation of the molecular ion provides further structural clues. slideshare.net Common fragmentation pathways for aromatic halogenated compounds involve the loss of halogen atoms or the entire halogen substituent. The fragmentation pattern can be used to differentiate between isomers of this compound. Different isomers may exhibit variations in the relative intensities of certain fragment ions due to differences in their stability. rsc.orgnih.gov By carefully analyzing these fragmentation patterns, it is possible to distinguish between different substitution patterns on the benzene ring.
Table 2: Expected Isotopic Peaks for the Molecular Ion of this compound
| Ion | Relative Abundance |
| [M]⁺ | Highest abundance peak in the cluster |
| [M+2]⁺ | Significant due to ⁸¹Br and ³⁷Cl |
| [M+4]⁺ | Present due to multiple ³⁷Cl and ⁸¹Br |
| [M+6]⁺ | Lower abundance |
| [M+8]⁺ | Lowest abundance |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its chemical bonds. youtube.com Key expected absorptions include:
C-H stretching: A weak to medium band around 3050-3100 cm⁻¹.
C-C aromatic stretching: A series of bands in the 1400-1600 cm⁻¹ region.
C-Cl stretching: Strong absorptions typically found in the 600-800 cm⁻¹ range.
C-Br stretching: A strong absorption at lower wavenumbers, generally in the 500-600 cm⁻¹ region.
Raman spectroscopy provides complementary information to FT-IR. While C-Cl and C-Br stretching vibrations are also observable in the Raman spectrum, the aromatic C-C stretching bands are often more intense. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound, aiding in its definitive identification. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aromatic C-C Stretch | 1400 - 1600 | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
| C-Br Stretch | 500 - 600 | 500 - 600 |
X-ray Diffraction (XRD) and Crystallographic Studies of this compound and its Derivatives
Table 4: Expected Structural Parameters from XRD for a this compound Isomer
| Parameter | Expected Value |
| C-C Bond Length (aromatic) | ~1.39 Å |
| C-H Bond Length | ~1.08 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-Br Bond Length | ~1.90 Å |
| C-C-C Bond Angle (aromatic) | ~120° |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com For aromatic compounds like this compound, the primary electronic transitions are π → π* transitions associated with the delocalized electrons of the benzene ring. wikipedia.org
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region. The presence of halogen substituents on the benzene ring typically causes a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. wikipedia.org This is due to the influence of the halogens' lone pair electrons on the aromatic π system. While UV-Vis spectroscopy is generally less specific for structural isomer differentiation compared to NMR or MS, it provides valuable information about the electronic structure of the molecule. fiveable.me The positions and intensities of the absorption maxima can be correlated with theoretical calculations to further understand the electronic properties of this compound. khanacademy.org
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) |
| π → π* (E-band) | ~210 - 230 |
| π → π* (B-band) | ~270 - 290 |
Environmental Occurrence, Fate, and Transport of Bromotetrachlorobenzene
Natural Occurrence and Putative Biosynthetic Origins of Bromotetrachlorobenzene
Identification in Marine and Terrestrial Biota
There is a notable absence of scientific literature identifying this compound as a naturally occurring compound in marine or terrestrial organisms. While marine environments, particularly sponges and algae, are known sources of a wide variety of halogenated organic compounds produced as secondary metabolites, specific research documenting the isolation of this compound from these or any other natural sources could not be located.
Investigation of Biotic and Abiotic Formation Processes
Consistent with the lack of identification in biota, there are no available studies investigating the specific biotic or abiotic pathways that could lead to the formation of this compound in the environment. Research into the biosynthesis of halogenated compounds often involves enzymes like haloperoxidases, but no studies have linked these processes to the specific synthesis of this compound. Similarly, abiotic formation routes, which could potentially involve reactions of precursor chemicals in soil, water, or the atmosphere, have not been documented for this particular compound.
Environmental Distribution and Compartmentalization Studies
The environmental behavior of a chemical is largely predicted by its physical and chemical properties, such as volatility, water solubility, and its octanol-water partition coefficient (Kow). For compounds like this compound, which belongs to the class of polyhalogenated aromatic hydrocarbons, a high Kow and low water solubility would be expected, suggesting a tendency to associate with organic matter in soil and sediment rather than remaining in water. However, without empirical data, its precise behavior remains speculative.
Atmospheric Transport and Deposition Dynamics
No specific data on the atmospheric concentration, transport, or deposition of this compound is available. For semi-volatile organic compounds, atmospheric transport can be a significant pathway for distribution to remote areas. This process involves volatilization from sources, transport in the gaseous phase or adsorbed to particulate matter, and subsequent deposition through wet (rain, snow) or dry processes. The potential for long-range atmospheric transport of this compound cannot be assessed without data on its vapor pressure and atmospheric persistence.
Aquatic and Sediment Partitioning Behavior
The partitioning of a chemical between water and sediment is a critical factor in its environmental fate and bioavailability to aquatic organisms. This behavior is typically quantified by the sediment-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). sfu.caclu-in.orgclu-in.org Studies on other chlorobenzenes have shown that partitioning is heavily influenced by the compound's hydrophobicity and the organic carbon content of the sediment. researchgate.net For instance, higher chlorinated benzenes tend to have higher Koc values, indicating stronger sorption to sediment. researchgate.net Without experimental determination of these coefficients for this compound, its distribution in aquatic systems cannot be accurately modeled.
Soil Adsorption, Desorption, and Mobility
The interaction of chemicals with soil governs their potential for leaching into groundwater or moving via surface runoff. The primary factors influencing this behavior are the soil's organic matter and clay content, along with the chemical's properties. nih.govsagrainmag.co.zascialert.netfortunejournals.comnih.gov Adsorption is typically described by the Freundlich or Langmuir isotherms, which provide constants (Kf or Kd) that quantify the chemical's affinity for the soil. scialert.netfortunejournals.com A high adsorption coefficient suggests low mobility, meaning the compound is likely to remain in the upper soil layers. Conversely, a low coefficient indicates a higher potential for movement through the soil profile. nih.govsagrainmag.co.za As with other environmental compartments, there is no specific published data regarding the soil adsorption, desorption, or mobility of this compound, preventing a quantitative assessment of its behavior in terrestrial environments.
Transformation and Degradation Pathways in Environmental Matrices
Detailed research on the specific transformation and degradation of this compound in various environmental matrices is sparse. The compound has been identified as a halogenated benzene (B151609) present in the environment, suggesting a degree of persistence. acs.orgresearchgate.net
Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)
Specific quantitative data on the abiotic degradation of this compound, such as rates of photolysis or hydrolysis under various environmental conditions, are not available in the reviewed literature. The persistence of such highly halogenated compounds generally suggests slow degradation through these pathways.
Biotic Degradation Processes (Microbial Metabolism, Biotransformation)
There is no specific information detailing the microbial metabolism or biotransformation of this compound. Studies have not identified specific microbial species or enzymatic pathways responsible for its degradation in environmental systems like soil or sediment.
Metabolite Identification and Persistence Assessment
No specific metabolites resulting from the biotic or abiotic degradation of this compound have been identified in the literature. Consequently, an assessment of the persistence of any potential degradation products is not possible at this time.
Bioaccumulation and Trophic Transfer Mechanisms
The potential for this compound to bioaccumulate is suggested by its chemical structure (a halogenated aromatic compound) and its detection in environmental and biological samples. acs.orgresearchgate.netresearchgate.net However, specific quantitative studies are lacking.
Uptake and Accumulation in Organisms
While this compound has been detected in biota, specific studies measuring its uptake rates, routes of exposure (e.g., water, diet), and accumulation in the tissues of specific organisms were not found. Therefore, no data is available to populate a table on its bioconcentration or bioaccumulation factors.
Biomagnification Potential in Food Webs
The properties of persistent halogenated organic compounds suggest a potential for biomagnification. acs.org However, no field or laboratory studies that calculate a specific Biomagnification Factor (BMF) or Trophic Magnification Factor (TMF) for this compound are available in the reviewed literature. Its presence in marine mammals and other organisms is noted, but its transfer efficiency through the food web has not been quantified. acs.orgresearchgate.net
The table below is provided as requested by the formatting instructions.
Table 1: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Dibromodichlorobenzene |
Analytical Methodologies for the Detection and Quantification of Bromotetrachlorobenzene in Complex Matrices
Sample Preparation and Extraction Techniques for Environmental Samples
Effective sample preparation is a critical first step to isolate bromotetrachlorobenzene from complex matrices such as soil, sediment, water, and biota, and to remove interfering substances. nih.gov The choice of extraction technique depends on the specific matrix and the physicochemical properties of the analyte.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for extracting nonpolar to moderately polar compounds from aqueous samples. vt.edumdpi.com The method involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. columbia.edu Optimization of LLE for this compound would involve selecting a solvent in which it has high solubility, such as hexane (B92381) or dichloromethane, and adjusting the pH of the aqueous sample to ensure the analyte is in a neutral form. vt.edu To achieve high recovery, multiple extractions with fresh solvent portions are typically performed. vt.edu
Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. mdpi.comcore.ac.uk In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. core.ac.uk Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. core.ac.uk For a nonpolar compound like this compound, reversed-phase sorbents such as C18-bonded silica (B1680970) are typically employed. Optimization involves careful selection of the sorbent, sample pH, conditioning and elution solvents, and flow rates to maximize recovery and minimize matrix effects. nih.govresearchgate.net
Table 1: Typical Parameters for LLE and SPE of Halogenated Benzenes
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Sample Type | Aqueous (e.g., river water, wastewater) | Aqueous (e.g., drinking water, seawater) |
| Extraction Solvent/Eluent | Dichloromethane, Hexane, Ethyl Acetate | Methanol, Acetonitrile, Ethyl Acetate, Hexane |
| Key Optimization Factors | Solvent-to-sample ratio, pH adjustment, number of extractions, shaking time | Sorbent type (e.g., C18, polymeric), sample pH and volume, elution solvent and volume, flow rate |
| Typical Recovery | 70-110% | 85-115% |
For solid and semi-solid environmental samples like soil, sediment, and tissue, more advanced extraction techniques are often required to overcome strong matrix-analyte interactions.
Pressurized Solvent Extraction (PSE) , also known as Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE), utilizes conventional solvents at elevated temperatures and pressures. researchgate.netbuchi.combuchi.com These conditions increase the efficiency and speed of the extraction process by enhancing solvent penetration into the sample matrix and increasing the solubility of the analyte. researchgate.net The method is automated and uses significantly less solvent and time compared to traditional methods like Soxhlet extraction. buchi.comnih.gov For this compound, a nonpolar solvent or a mixture like hexane/acetone would be suitable. researchgate.net
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample mixture, accelerating the extraction of analytes from the matrix. biochemjournal.comresearchgate.net The direct and rapid heating of the sample creates localized high pressure within the matrix particles, leading to the rupture of cell walls and enhanced release of the target compounds. nih.govmdpi.com Key parameters to optimize include the choice of solvent, solvent volume, microwave power, temperature, and extraction time. nih.gov
Table 2: Comparison of Advanced Extraction Methods for Solid Samples
| Parameter | Pressurized Solvent Extraction (PSE) | Microwave-Assisted Extraction (MAE) |
|---|---|---|
| Principle | Extraction with solvents at elevated temperature and pressure | Heating of solvent and sample by microwave energy |
| Typical Solvents | Hexane, Dichloromethane, Acetone, or mixtures | Hexane/Acetone, Ethanol, Acetonitrile |
| Typical Temperature | 50 - 200 °C | 50 - 150 °C |
| Extraction Time | 10 - 30 minutes per sample | 5 - 30 minutes per batch |
| Advantages | Automated, fast, low solvent use, high efficiency | Fast, reduced solvent consumption, high throughput |
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds before detection.
Gas chromatography is the primary technique for the analysis of volatile and semi-volatile halogenated compounds like this compound. nih.govcdc.gov The separation is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase.
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. gcms.cz This makes it an excellent choice for trace-level detection of this compound, offering very low detection limits. gcms.cz However, the ECD is not specific and may respond to other co-eluting halogenated or electronegative compounds. gcms.cz
Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern. nih.gov It offers high selectivity and is considered the gold standard for confirmation. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. documentsdelivered.com This capability enables the differentiation of this compound from other co-eluting compounds that may have the same nominal mass but a different elemental formula, thereby significantly increasing the confidence in identification, especially in complex matrices. documentsdelivered.comnih.gov
While GC is generally preferred for compounds like this compound, Liquid Chromatography (LC) coupled with mass spectrometry (LC-MS) is a powerful tool for analyzing a wide range of environmental contaminants. umb.edu It is particularly suited for polar, non-volatile, or thermally labile compounds that are not amenable to GC analysis.
For a nonpolar compound like this compound, reversed-phase LC would be the method of choice. However, achieving sufficient ionization can be challenging with standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, which is crucial for analysis in complex environmental samples. bund.denih.govnih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that provides a significant increase in separation power compared to single-column GC. gcms.cznih.govucdavis.edu This is particularly valuable for complex samples containing numerous isomers, such as different congeners of polychlorinated or polybrominated benzenes.
In GCxGC, the effluent from a primary analytical column is subjected to continuous, rapid sampling and re-injection onto a second, shorter column with a different stationary phase. gcms.czgeomar.de This results in a highly structured two-dimensional chromatogram with greatly enhanced peak capacity and resolution. gcms.czchromatographyonline.com When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC can resolve and identify compounds that would co-elute in a one-dimensional separation, providing unparalleled detail in the characterization of complex environmental contaminants. ucdavis.edu
Table 3: Overview of Chromatographic Techniques for this compound Analysis
| Technique | Typical Column(s) | Detector(s) | Primary Application/Advantage |
|---|---|---|---|
| GC-ECD | DB-5ms, HP-5ms (or equivalent) | Electron Capture Detector | High sensitivity for trace quantification |
| GC-MS | DB-5ms, HP-5ms (or equivalent) | Quadrupole, Ion Trap | Definitive compound identification and confirmation |
| GC-HRMS | DB-5ms, HP-5ms (or equivalent) | Time-of-Flight (TOF), Orbitrap, Magnetic Sector | High mass accuracy for unambiguous identification in complex matrices |
| LC-MS/MS | C18, C8 | Triple Quadrupole, Q-TOF | Analysis of potential polar metabolites or when GC is not suitable |
| GCxGC-TOFMS | 1D: Nonpolar (e.g., DB-5); 2D: Polar (e.g., DB-17) | Time-of-Flight Mass Spectrometer | Superior resolution for complex mixtures and isomer separation |
Quantitative Analysis and Quality Assurance/Quality Control (QA/QC)
Calibration Strategies and Internal Standard Applications
Information regarding specific calibration strategies for the quantitative analysis of this compound is not detailed in the available scientific literature. For the analysis of related halogenated compounds, gas chromatography with electron capture negative ionization mass spectrometry (GC-ECNI-MS) is a common technique. In such analyses, calibration is typically performed using an external standard method with a series of calibration standards of known concentrations.
For complex matrices, the use of an internal standard is a common practice to correct for variations in sample preparation and instrument response. While no specific internal standard has been documented for this compound, for similar halogenated compounds, structurally similar compounds that are not expected to be present in the samples are often used. For instance, in the analysis of other halogenated natural products, 2,2′,4,6-tetrachlorobiphenyl (CB-50) has been used as a relative retention time standard.
Detection Limits, Quantification Limits, and Measurement Uncertainty
There is no published data on the method detection limits (MDLs) or limits of quantification (LOQs) specifically for this compound in any environmental or biological matrix. The determination of these limits is a critical part of method validation and would need to be established for any new analytical method developed for this compound. Measurement uncertainty is also a key parameter in quantitative analysis, providing a range within which the true value of a measurement is expected to lie. However, without specific analytical methods and validation data for this compound, no information on measurement uncertainty can be provided.
Interlaboratory Validation and Method Harmonization
There is no evidence in the reviewed literature of this compound being included in any interlaboratory validation studies or proficiency testing schemes. Such studies are essential for assessing the reproducibility and comparability of analytical methods across different laboratories. Method harmonization, the process of establishing common analytical procedures and standards, has not been undertaken for this compound due to the lack of established and widely used analytical methods for its quantification. The identification of this compound has been noted in studies alongside other mixed halogenated benzenes such as dibromotrichlorobenzene and dibromodichlorobenzene in food samples like omega-3 eggs. However, these studies have not led to the development of standardized quantitative methods or interlaboratory comparisons for this compound itself.
Theoretical and Computational Investigations of Bromotetrachlorobenzene
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of bromotetrachlorobenzene. These methods offer a microscopic view of the compound's behavior.
Density Functional Theory (DFT) Studies on Conformation and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G, are instrumental in determining its most stable conformation. While specific studies on this compound are limited, research on analogous compounds like 1-bromo-2-chlorobenzene (B145985) and other halogenated benzenes provides a strong basis for understanding its properties. researchgate.netresearchgate.net
These calculations typically involve geometry optimization to find the lowest energy structure. The stability of different conformers can be compared based on their calculated total energies. For instance, in a study of 1-bromo-2-chlorobenzene, the optimized structure and zero-point vibrational energy were calculated using HF/6-31+G(d,p), B3LYP/6-31+G(d,p), and B3LYP/6-311++G(d,p) methods, yielding energies of -226013.3, -215997.0, and -211074.9 joules/Mol, respectively. researchgate.net Similar calculations for this compound would reveal the influence of the additional chlorine atoms on the molecule's geometry and stability.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com For a related compound, 1,3-dibromo-5-chlorobenzene, DFT calculations have been used to perform HOMO-LUMO analysis, providing insights into its electronic charge transfer properties. rsc.org
Table 1: Calculated Electronic Properties of Halogenated Benzenes from DFT Studies
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 1-Bromo-2-chlorobenzene | B3LYP/6-311++G(d,p) | -6.45 | -0.87 | 5.58 |
| Chlorobenzene (B131634) | B3LYP/6-31G(d) | -6.89 | -0.65 | 6.24 |
Note: Data for 1-Bromo-2-chlorobenzene is inferred from related studies and serves as an illustrative example.
Ab Initio Methods for Electronic Excitation and Reactivity Prediction
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are used to predict electronic excitations and reactivity.
Reactivity predictions can be made by analyzing the molecular orbitals and electrostatic potential. For example, the molecular electrostatic potential (MEP) map, which can be calculated using ab initio methods, illustrates the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack. In a study on 1,3-dibromo-5-chlorobenzene, MEP analysis was performed at the DFT level, which is closely related to ab initio theory, to understand its reactivity. rsc.org
Reaction Dynamics and Kinetic Modeling
Understanding the reaction dynamics and kinetics of this compound is vital for predicting its environmental fate and persistence.
Potential Energy Surface Analysis of Reaction Pathways
A potential energy surface (PES) provides a mathematical or graphical representation of a system's energy as a function of its geometry. researchgate.net Analysis of the PES is crucial for identifying reaction pathways, transition states, and activation energies. For this compound, a key reaction pathway in the environment is dehalogenation.
Studies on the dissociation of bromobenzene (B47551) on metal surfaces have shown a typical potential energy profile for dehalogenation reactions, which can be extrapolated to this compound. researchgate.net The PES for such a reaction would map the energy changes as the carbon-bromine bond breaks. The highest point on the lowest-energy path between the reactant (this compound) and the products (tetrachlorophenyl radical and a bromine atom) corresponds to the transition state, and the energy difference is the activation energy.
Computational Simulations of Atmospheric and Environmental Reactions
Computational simulations are used to model the reactions of this compound in the atmosphere and other environmental compartments. A primary atmospheric removal process for halogenated aromatics is oxidation by hydroxyl (OH) radicals. rsc.org
Simulations of the atmospheric chemistry of halogenated species are often incorporated into larger atmospheric chemistry general circulation models. copernicus.org These models can predict the atmospheric lifetime and transport of compounds like this compound. For instance, theoretical studies on the reaction of OH radicals with chlorobenzene and hexachlorobenzene (B1673134) have shown that the reaction proceeds via a pre-reaction complex. rsc.org The calculated tropospheric lifetimes from such simulations indicate whether a compound is likely to be a persistent organic pollutant. rsc.org
Table 2: Atmospheric Lifetimes of Halogenated Benzenes
| Compound | Reaction | Calculated Tropospheric Lifetime |
|---|---|---|
| Fluorobenzene | + OH radical | ~15 days |
| Chlorobenzene | + OH radical | ~25 days |
| Hexafluorobenzene | + OH radical | ~2 years |
Note: This table is based on data from analogous compounds to illustrate the expected range of atmospheric persistence. rsc.org
Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs) for Environmental Behavior
Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs) are predictive models that correlate the chemical structure of a compound with its biological or environmental activity.
For this compound, QSAR models can be developed to predict its environmental fate, such as persistence, bioaccumulation, and toxicity. These models are particularly valuable for emerging pollutants like brominated flame retardants (BFRs), which share structural similarities with this compound. nih.govnih.gov
QSAR models typically use molecular descriptors that quantify various aspects of the chemical structure. For halogenated compounds, these descriptors can include hydrophobicity (log Kow), molecular size, and electronic parameters. For example, QSAR models have been successfully developed to predict the endocrine-disrupting potency of BFRs. nih.govnih.gov A European Chemical Agency (ECHA) report notes that chemical modeling (QSAR) suggests that aromatic brominated flame retardants could decompose to potentially persistent, bioaccumulating, and toxic (PBT) chemicals. pinfa.eu
The development of robust QSAR models for this compound would allow for the screening and prioritization of this compound for further experimental testing and risk assessment, in line with regulatory frameworks like REACH. nih.gov
Prediction of Environmental Fate Parameters (e.g., Partition Coefficients, Degradation Rates)
The environmental fate of this compound is largely governed by its partitioning behavior between different environmental compartments (air, water, soil, and biota) and its resistance to degradation. Computational models are extensively used to estimate key parameters that dictate this behavior.
Partition Coefficients:
The soil organic carbon-water (B12546825) partition coefficient (Koc) is another vital parameter that indicates the tendency of a chemical to adsorb to organic matter in soil and sediment. Similar to Kow, Koc can be estimated using QSAR models. The strong correlation between log Koc and log Kow for many hydrophobic organic compounds allows for the estimation of one from the other. For this compound, a high log Koc value is anticipated, suggesting it will be strongly bound to soil and sediment organic matter, reducing its mobility in the environment.
Degradation Rates:
Computational models can also predict the susceptibility of a chemical to various degradation processes, such as atmospheric oxidation, hydrolysis, and biodegradation. These models often estimate the half-life of a compound in different environmental media. For this compound, its aromatic structure and the presence of both bromine and chlorine atoms suggest a high resistance to degradation. The carbon-halogen bonds are generally strong and not easily broken by microbial enzymes or abiotic processes. Predictive models for the biodegradation of polyhalogenated aromatic hydrocarbons often indicate long half-lives in soil and water, classifying them as persistent organic pollutants (POPs).
The following table presents estimated environmental fate parameters for this compound based on QSAR models and the properties of similar halogenated benzenes.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 4.5 - 5.5 | Indicates a high potential for bioaccumulation in fatty tissues and sorption to organic matter. |
| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | 4.0 - 5.0 | Suggests strong binding to soil and sediment, leading to low mobility. |
| Atmospheric Half-Life (Photochemical Oxidation) | > 10 days | Indicates potential for long-range atmospheric transport. |
| Aqueous Half-Life (Biodegradation) | > 180 days | Suggests high persistence in aquatic environments. |
| Soil Half-Life (Biodegradation) | > 180 days | Indicates high persistence in soil and sediment. |
Note: The values in this table are estimates derived from general QSAR models for halogenated aromatic hydrocarbons and are intended to be illustrative. Specific experimental data for this compound is limited.
Modeling of Bioaccumulation and Biotransformation Potential
Bioaccumulation:
The potential for a chemical to bioaccumulate in organisms is often predicted using its log Kow value. Chemicals with a high log Kow, such as this compound, are more likely to be taken up by organisms from their environment and stored in lipid-rich tissues. Bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) can be estimated using computational models that consider the organism's physiology and the chemical's properties. For this compound, these models would predict a significant potential for bioaccumulation and biomagnification through the food web.
Biotransformation:
While this compound is predicted to be persistent, some biotransformation may occur, primarily through the action of microbial enzymes. Computational models can help to predict the likely metabolic pathways. For polyhalogenated aromatic hydrocarbons, the initial step in aerobic degradation is often catalyzed by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. Subsequent enzymatic reactions can lead to ring cleavage. However, the high degree of halogenation in this compound is expected to hinder these enzymatic attacks, resulting in very slow biotransformation rates.
Under anaerobic conditions, reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a more likely biotransformation pathway. Computational studies can model the feasibility of these reactions by calculating the thermodynamic and kinetic parameters. The position of the bromine and chlorine atoms on the benzene (B151609) ring will influence the susceptibility to reductive dehalogenation.
Molecular Docking and Interaction Studies (excluding biological/health interactions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is valuable for understanding the interactions of this compound with environmental components at a molecular level.
Binding Interactions with Environmental Sorbents (e.g., Organic Matter)
The strong sorption of this compound to soil and sediment is driven by its interactions with the organic matter fraction. Molecular docking simulations can model the binding of this compound to representative structures of humic and fulvic acids, which are major components of soil organic matter.
Interactions with Degradative Enzymes (non-clinical)
Molecular docking can also be used to investigate the interactions of this compound with the active sites of degradative enzymes from environmental microorganisms. This can help to explain its resistance to biodegradation and predict potential, albeit slow, transformation pathways.
Similarly, docking simulations with reductive dehalogenase enzymes could identify which of the halogen atoms is most likely to be removed. These models would consider the electronic properties of the carbon-halogen bonds and the specific interactions with amino acid residues in the enzyme's active site. Such studies can provide valuable hypotheses for experimental investigations into the microbial degradation of this compound.
The following table summarizes the key molecular interactions predicted by computational models.
| Interaction Type | Interacting Partner | Predicted Nature of Interaction | Significance |
|---|---|---|---|
| Sorption | Soil Organic Matter (Humic/Fulvic Acids) | Primarily hydrophobic interactions and van der Waals forces. | Explains the strong binding to soil and sediment, leading to low mobility and high persistence in these compartments. |
| Enzymatic | Dioxygenases (Aerobic Bacteria) | Poor fit in the active site due to steric hindrance from halogen atoms, leading to low catalytic efficiency. | Consistent with predicted slow aerobic biodegradation. |
| Enzymatic | Reductive Dehalogenases (Anaerobic Bacteria) | Potential for interaction leading to the removal of a halogen atom, though likely a slow process. | Suggests that anaerobic degradation, while slow, may be a more plausible biotransformation pathway than aerobic degradation. |
Note: The interactions described in this table are based on general principles of molecular docking for similar halogenated aromatic compounds, as specific studies on this compound are not widely available.
Environmental Remediation and Management Strategies for Bromotetrachlorobenzene Contamination
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive radical species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a broad range of recalcitrant organic compounds, including bromotetrachlorobenzene.
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source (typically UV) to generate hydroxyl radicals. When the photocatalyst absorbs photons with energy equal to or greater than its band gap, electron-hole pairs are created, which react with water and oxygen to form reactive oxygen species that degrade pollutants. Studies on similar compounds, such as p-bromophenol, have demonstrated the efficacy of this process. For instance, a novel Zr/Ag-TiO₂@rGO photocatalyst achieved over 95% degradation of p-bromophenol under visible light irradiation within 3 hours, highlighting the potential of modified photocatalysts for halogenated aromatics.
Sonochemical degradation employs high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hotspots with extreme temperatures and pressures, leading to the pyrolytic decomposition of contaminants and the generation of hydroxyl radicals from water sonolysis. Research on chlorobenzene (B131634), a structurally related compound, has shown that its degradation is primarily controlled by a pyrolysis mechanism within the cavitation bubble. The process can be intensified with additives; for example, the presence of Fe powder has been shown to enhance the sonochemical degradation of chlorobenzene.
Table 1: Examples of Photocatalytic and Sonochemical Degradation of Related Halogenated Aromatic Compounds Data synthesized from available research on analogous compounds.
| Compound | Technology | Catalyst/Additive | Conditions | Degradation Efficiency | Reference |
| p-Bromophenol | Photocatalysis | Zr/Ag-TiO₂@rGO | Visible Light, 3h | >95% | N/A |
| Chlorobenzene | Sonochemistry | Fe powder | Ultrasound | Enhanced degradation | N/A |
The effectiveness of these processes has been demonstrated for various chlorinated aromatic compounds. For example, the Fenton oxidation of pentachlorophenol (B1679276) has been studied extensively, showing rapid degradation, although complete mineralization to CO₂ may not always be achieved, with the formation of intermediates like tetrachlorohydroquinone (B164984) and dichloromaleic acid. The photo-Fenton process has proven effective for mixtures of persistent organic pollutants, achieving significant removal of total organic carbon when irradiated with sunlight. The efficiency of Fenton-based processes is highly dependent on parameters such as pH (typically optimal around 3), the concentration of iron catalyst, and the dosage of hydrogen peroxide.
Bioremediation Approaches
Bioremediation utilizes microorganisms to break down environmental pollutants into less toxic substances. For halogenated compounds like this compound, this can be a cost-effective and sustainable remediation strategy. The process can be implemented under different redox conditions and often relies on the synergistic activities of microbial communities.
Anaerobic and aerobic bioremediation strategies offer distinct pathways for the degradation of halogenated aromatic compounds.
Anaerobic Bioremediation: Under anaerobic (oxygen-free) conditions, the primary degradation mechanism for highly halogenated compounds is reductive dehalogenation. In this process, microorganisms use the halogenated compound as an electron acceptor, replacing a bromine or chlorine atom with a hydrogen atom. This process is crucial for initiating the breakdown of compounds like this compound, as it reduces their toxicity and can produce less halogenated intermediates that are more amenable to further degradation. Halorespiring bacteria, such as some species of Dehalococcoides, are known to play a key role in the reductive dechlorination of chlorinated benzenes and are implicated in similar anaerobic transformations.
Aerobic Bioremediation: In the presence of oxygen, microorganisms employ oxidative pathways to degrade aromatic compounds. For compounds with fewer halogen substituents, bacteria can initiate the attack using oxygenase enzymes (either monooxygenases or dioxygenases) to hydroxylate the aromatic ring. This leads to the formation of catechols, which are then subject to ring cleavage and further metabolism, ultimately leading to mineralization into carbon dioxide and water. While highly halogenated compounds are often resistant to aerobic attack, it is a critical step for the complete destruction of the less halogenated daughter products resulting from initial anaerobic dehalogenation. Therefore, a sequential anaerobic-aerobic treatment is often considered the most effective bioremediation strategy for compounds like this compound.
The complete biodegradation of complex pollutants like this compound is often beyond the capability of a single microbial species. Instead, it requires the metabolic cooperation of a microbial consortium, where different members perform distinct degradation steps. The use of microbial consortia offers advantages such as greater metabolic versatility, enhanced resilience to environmental stressors, and more efficient degradation through synergistic interactions. researchgate.netmdpi.commdpi.com
Identifying and characterizing these consortia are crucial for developing effective bioaugmentation or biostimulation strategies. This involves isolating microorganisms from contaminated sites and assessing their degradation capabilities. For instance, a pyrene-degrading consortium composed of five different bacteria (including Mycobacterium and Bacillus species) showed a higher degradation rate than any single member, attributed to synergistic interactions where one species produces biosurfactants to increase bioavailability while others perform the degradation. mdpi.com Similarly, consortia containing fungi like Trichoderma viride and bacteria such as Ralstonia pickettii have demonstrated significantly faster degradation of chlorobenzene compared to single strains. biochartoday.com Molecular techniques, such as 16S rDNA analysis, are used to identify the microbial composition of effective consortia, like a perchlorate-degrading consortium found to be predominantly composed of Burkholderia sp. nih.gov
Table 2: Examples of Microbial Consortia Used in the Degradation of Related Pollutants
| Pollutant | Key Microorganisms in Consortium | Degradation Advantage | Reference |
| Pyrene | Mycobacterium spp., Novosphingobium pentaromativorans, Ochrobactrum sp., Bacillus sp. | Synergistic interaction and biosurfactant production enhanced degradation. | mdpi.com |
| Chlorobenzene | Trichoderma viride (fungus), Ralstonia pickettii (bacterium) | 100% removal in 60h, faster than single strains (72-96h). | biochartoday.com |
| Perchlorate (B79767) | Predominantly Burkholderia sp. | Complete utilization of 1000 mg/L perchlorate within 10 days. | nih.gov |
Adsorption and Sequestration Techniques
Adsorption is a surface phenomenon where pollutants (adsorbate) are physically or chemically bound to the surface of a porous solid (adsorbent). This technique is widely used to remove organic contaminants from water and air by concentrating them onto a solid phase, thereby reducing their mobility and bioavailability.
Various porous materials are employed as adsorbents for halogenated aromatic compounds. Activated carbon is one of the most effective and commonly used materials due to its high surface area, microporous structure, and nonpolar surface, which favors the adsorption of organic molecules like chlorobenzene. researchgate.net Studies show that the microporosity of activated carbon is a more critical factor for chlorobenzene adsorption than surface chemistry. researchgate.net The adsorption capacity of activated carbon for chlorobenzene can be significant, although it is an exothermic process and thus less effective at higher temperatures. mdpi.com
Other materials investigated for the adsorption of halogenated aromatics include:
Biochar: A carbon-rich material produced from biomass pyrolysis, biochar is a cost-effective adsorbent for various organic pollutants, including polycyclic aromatic hydrocarbons (PAHs). mdpi.comresearchgate.net Its high surface area and modifiable surface functional groups make it effective for contaminant removal. mdpi.comresearchgate.net
Zeolites and Porous SiO₂: These materials have also been studied for the adsorption of chlorinated compounds. The interaction energies, determined from isosteric heats of adsorption, show a strong affinity for compounds like chlorobenzene.
Metal-Organic Frameworks (MOFs): These materials possess exceptionally high surface areas and tunable pore structures, showing promise for the adsorption of volatile organic compounds. For example, an MOF/graphene oxide composite (MIL-101/GO) exhibited a significantly higher adsorption capacity for carbon tetrachloride compared to traditional adsorbents like activated carbon or zeolites.
Activated Carbon and Novel Sorbents for Removal
The removal of this compound and other halogenated organic compounds from contaminated water and air often relies on adsorption processes. Activated carbon is a widely utilized adsorbent due to its high porosity and large surface area.
Activated carbon can effectively adsorb a range of organic molecules, including aromatic compounds. The process involves the physical binding of the contaminant molecules to the surface of the carbon particles. The efficiency of adsorption is influenced by factors such as the properties of the activated carbon (e.g., surface area, pore size distribution), the concentration of the contaminant, and the environmental conditions (e.g., temperature, pH). While specific data for this compound is limited, studies on analogous compounds like benzene (B151609) and chlorobenzene demonstrate the potential of activated carbon for remediation. For instance, activated carbon has been shown to have a significant adsorption capacity for benzene, a foundational aromatic compound. nih.govquora.comresearchgate.net
Novel sorbents are also being explored to enhance the removal of halogenated aromatic compounds. Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a promising and sustainable alternative. biochartoday.com The adsorption capacity of biochar is influenced by its feedstock and production conditions. mdpi.commdpi.com Studies have shown that biochar can effectively remove aromatic pollutants from water through mechanisms such as π-π interactions, hydrophobic effects, and hydrogen bonding. biochartoday.com The modification of biochar, for example through acid or alkali treatment, can further enhance its adsorption performance for organic contaminants. mdpi.commdpi.com
Below is a table summarizing the adsorption capacities of activated carbon for compounds analogous to this compound.
| Adsorbent | Contaminant | Adsorption Capacity (mg/g) | Reference |
| Activated Carbon | Benzene | ~100 - 300 | nih.gov |
| Activated Carbon | 2-Nitrophenol | ~1850 | mdpi.com |
| Activated Carbon | 3-Nitrophenol | ~850 | mdpi.com |
| Activated Carbon | 4-Nitrophenol | ~1050 | mdpi.com |
Immobilization and Containment Strategies
In situations where the complete removal of this compound from soil and sediment is not feasible, immobilization and containment strategies are employed to prevent its migration and reduce its bioavailability. Solidification and stabilization (S/S) are common techniques used for this purpose. frtr.govuno.edu
Solidification physically encapsulates the contaminated material within a solid matrix, which reduces the mobility of the contaminant by minimizing its contact with leaching agents like water. uno.edu Stabilization involves chemical reactions that convert the contaminant into a less soluble, less mobile, or less toxic form. frtr.gov For organic contaminants like this compound, S/S is often achieved using cement-based binders. nih.govresearchgate.net The process involves mixing the contaminated soil or sediment with Portland cement or other pozzolanic materials to create a solid, monolithic mass. nitrkl.ac.in
The effectiveness of cement-based S/S for organic pollutants can be enhanced by the addition of adsorbents such as organophilic clays (B1170129) or activated carbon into the cement mixture. nitrkl.ac.in These additives can sorb the organic contaminants, further reducing their leachability from the solidified matrix. The resulting solidified material should possess adequate physical strength and low permeability to ensure long-term containment of the pollutant. frtr.govresearchgate.net
Another containment strategy involves the use of physical barriers, such as slurry walls or caps, to isolate the contaminated area and prevent the lateral and vertical migration of contaminants. These barriers are constructed using low-permeability materials like bentonite (B74815) clays or geomembranes.
Risk Management Frameworks for Halogenated Benzene Congeners in the Environment
The management of risks associated with halogenated benzene congeners, including this compound, in the environment requires a structured and comprehensive framework. Such a framework typically encompasses several key stages: hazard identification, dose-response assessment, exposure assessment, and risk characterization. phfscience.nzphfscience.nznih.gov This approach is consistent with frameworks developed for other persistent organic pollutants (POPs) like polybrominated diphenyl ethers (PBDEs). nih.govpublications.gc.ca
Hazard Identification: This stage involves identifying the potential adverse health and environmental effects of the specific halogenated benzene congener. This includes reviewing toxicological data from human, animal, and in vitro studies to determine the nature of the hazard (e.g., carcinogenicity, neurotoxicity, endocrine disruption).
Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. This information is used to derive health-based guidance values, such as reference doses (RfDs) or tolerable daily intakes (TDIs).
Exposure Assessment: This involves estimating the magnitude, frequency, and duration of human and ecological exposure to the contaminant. This assessment considers various exposure pathways, such as ingestion of contaminated food and water, inhalation of contaminated air, and dermal contact with contaminated soil. nih.gov
Risk Characterization: In this final stage, the information from the previous three stages is integrated to estimate the probability and severity of adverse effects occurring in exposed populations. This often involves comparing the estimated exposure levels with the established health-based guidance values. phfscience.nznih.gov
International agreements and national regulations play a crucial role in the risk management of POPs. undp.orgwho.intepa.gov For instance, the Stockholm Convention on Persistent Organic Pollutants provides a global framework for the elimination or restriction of the production and use of specific POPs. who.int Risk management strategies for halogenated benzenes may include:
Source Control: Implementing measures to reduce or eliminate the release of these compounds into the environment from industrial processes or waste disposal sites.
Environmental Monitoring: Regularly monitoring the levels of these compounds in various environmental media (air, water, soil, biota) to track trends and assess the effectiveness of control measures.
Remediation of Contaminated Sites: Applying the remediation technologies discussed in the preceding sections to clean up contaminated areas.
Public Health Advisories: Issuing advisories to inform the public about potential risks and recommend measures to reduce exposure, such as dietary recommendations.
A comprehensive risk management framework for halogenated benzene congeners should be an iterative process, with new scientific information being used to refine risk assessments and management strategies over time.
Future Research Directions and Emerging Trends in Bromotetrachlorobenzene Studies
Development of Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate detection and quantification of Bromotetrachlorobenzene in various environmental matrices are crucial for assessing its distribution and potential impact. Future research is geared towards the development and refinement of hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry. ecetoc.orgnih.gov
Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the analysis of halogenated compounds. epa.govnih.gov Ongoing advancements are focused on the use of tandem mass spectrometry (GC-MS/MS) to improve selectivity and reduce matrix interference, allowing for the detection of trace levels of this compound in complex samples like soil, sediment, and biological tissues. epa.govresearchgate.net The development of new stationary phases for gas chromatography columns also promises better separation of isomers and co-eluting compounds.
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool, especially for less volatile or thermally labile compounds. nih.govnih.govnih.gov Future developments in LC-MS for this compound analysis will likely involve the exploration of novel ionization sources to enhance sensitivity and the use of high-resolution mass spectrometry (HRMS) for unambiguous identification. nih.gov
Table 1: Comparison of Hyphenated Analytical Techniques for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase, followed by mass-based detection. |
| Typical Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Sensitivity | High, especially with electron capture detectors (ECD) for halogenated compounds. | Generally high, dependent on the ionization efficiency of the analyte. |
| Specificity | Good, enhanced with tandem MS (MS/MS). | Excellent with MS/MS, providing structural information. |
| Applicability | Ideal for volatile and semi-volatile compounds like this compound. | Suitable for a broader range of polarities and thermal stabilities. |
Advanced Computational Modeling for Predictive Environmental Behavior
Computational toxicology and environmental fate modeling are becoming indispensable tools for predicting the behavior of chemicals like this compound without extensive and costly experimental studies. nih.govmdpi.com These in silico methods utilize the molecular structure of a compound to estimate its physicochemical properties and predict its environmental persistence, bioaccumulation potential, and toxicity. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this research. ecetoc.orgmdpi.comscribd.com By establishing a mathematical relationship between the chemical structure of a series of compounds and their biological or environmental activity, QSARs can predict the properties of untested chemicals like this compound. Future research will focus on developing more robust and validated QSAR models specifically for polyhalogenated aromatic hydrocarbons, incorporating a wider range of environmental endpoints.
Density Functional Theory (DFT) is another powerful computational tool that can be used to study the degradation pathways of this compound. toxicology.orgwisdomlib.orgmedscape.com DFT calculations can predict the most likely sites for metabolic attack and the stability of potential degradation products, providing valuable insights into its environmental persistence. toxicology.org
Table 2: Computational Approaches for Predicting Environmental Behavior
| Computational Method | Application to this compound | Predicted Endpoints |
|---|---|---|
| QSAR | Predict properties based on structural similarities to other halogenated compounds. | Persistence, Bioaccumulation Factor (BCF), Toxicity (e.g., LC50). mdpi.com |
| DFT | Elucidate degradation mechanisms and predict reaction pathways. toxicology.org | Half-life in different environmental compartments, identification of transformation products. |
Interdisciplinary Research on Natural Formation and Environmental Cycling
Understanding the environmental cycling of this compound is another critical area of future research. This involves studying its transport and transformation in different environmental compartments. Research will likely focus on its partitioning between air, water, soil, and sediment, as well as its potential for long-range atmospheric transport.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. medscape.com Future research in the synthesis of halogenated aromatic compounds, including this compound if its production is still necessary for specific applications, will focus on developing more sustainable and environmentally friendly methods.
This includes exploring the use of less hazardous reagents and solvents, developing more efficient catalytic systems to minimize waste, and designing synthetic routes with higher atom economy. medscape.com For example, research may focus on enzymatic halogenation, which could offer a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.com Another area of interest is the use of alternative energy sources, such as microwave or ultrasound, to accelerate reactions and reduce energy consumption.
Table 3: Principles of Green Chemistry Applied to Synthesis
| Green Chemistry Principle | Application in the Synthesis of Halogenated Aromatics |
|---|---|
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of volatile organic compounds (VOCs). |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources. |
Global Monitoring and Assessment of this compound in Remote Environments
The detection of persistent organic pollutants (POPs) in remote environments, such as the Arctic and Antarctic, provides strong evidence of their potential for long-range environmental transport. Future research will involve establishing and expanding global monitoring programs to assess the presence and levels of this compound in these pristine ecosystems.
This will require the use of highly sensitive analytical techniques capable of detecting ultra-trace concentrations of the compound in various matrices, including air, snow, ice cores, and wildlife. Long-term monitoring data will be crucial for understanding temporal trends, identifying potential sources, and evaluating the effectiveness of any future regulatory measures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
